Product packaging for Lead(II) perchlorate trihydrate(Cat. No.:CAS No. 13453-62-8)

Lead(II) perchlorate trihydrate

Cat. No.: B1593016
CAS No.: 13453-62-8
M. Wt: 460 g/mol
InChI Key: KKGGEAQRICYXNM-UHFFFAOYSA-L
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Description

Significance and Context in Inorganic Chemistry

In the realm of inorganic chemistry, lead(II) perchlorate (B79767) trihydrate serves as a significant reagent and a subject of study. It is widely used as a starting material for the synthesis of various lead-based compounds and coordination polymers. chemimpex.comscbt.com Its high solubility in water and other polar solvents makes it a convenient source of lead(II) ions for reactions in solution. chemimpex.com

The compound's role extends to analytical chemistry, where it is used as a standard for instrument calibration and in complexometric titrations. chemimpex.comacs.orgfishersci.ca Furthermore, its strong oxidizing properties are leveraged in specific applications, including as a component in pyrotechnic and explosive formulations to enhance combustion efficiency. chemimpex.com

A key area of contemporary interest lies in its structural characteristics. The unique crystal structure of lead salts like the perchlorate hydrate (B1144303) is being explored for its potential in materials science. pubcompare.ai Specifically, research into its ionic conductivity suggests potential applications in the development of next-generation solid-state electrolytes for energy storage technologies. pubcompare.ai It is also utilized in research focused on heavy metal compounds and their ionic interactions. pubcompare.ai

Evolution of Research Perspectives on Hydrated Lead(II) Salts

The scientific understanding of hydrated lead(II) salts has evolved considerably from simple macroscopic observations to detailed molecular-level investigations. Early research would have characterized these salts based on their fundamental properties and reactivity. However, modern research perspectives are dominated by the intricate coordination chemistry of the lead(II) ion, which is significantly influenced by the presence of a stereochemically active 6s² lone pair of electrons.

This has led to the concepts of "hemidirected" and "holodirected" coordination geometries. nih.govacs.org

Holodirected complexes feature a symmetric arrangement of ligands around the central lead ion.

Hemidirected complexes, in contrast, have an asymmetric distribution of ligands, creating a gap in the coordination sphere where the lone pair is presumed to reside. nih.govacs.org

Advanced analytical techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS) have been instrumental in this evolution. nih.gov Studies using these methods have revealed that the hydrated lead(II) ion in aqueous solution likely has a six-coordinate, hemidirected structure. nih.govacs.org Crystallographic data confirms that solid lead(II) perchlorate hydrate also possesses a hemidirected structure. nih.govacs.org This nuanced understanding of the influence of the electronic structure on the coordination environment represents a significant leap from earlier, more simplistic models of hydrated metal ions. Computational chemistry has also become a crucial tool, allowing for ab initio investigations into the hydration of the lead(II) ion and predicting hemidirected geometries at lower coordination numbers. mdpi.com

Scope and Objectives of Contemporary Academic Inquiry

Current academic research involving lead(II) perchlorate trihydrate is multifaceted, targeting advancements in materials science, coordination chemistry, and analytical methods. A primary objective is the synthesis and characterization of novel materials. Researchers use lead(II) perchlorate as a precursor to create lead-based coordination polymers and catalysts, aiming to develop materials with specific functional properties. chemimpex.comscbt.com

A significant thrust of contemporary inquiry is the investigation of the fundamental coordination chemistry of lead(II). nih.govresearchgate.net Studies continue to explore how the lead(II) ion interacts with various solvents and ligands, building upon the hemidirected and holodirected structural models. nih.gov The goal is to gain a predictive understanding of lead's coordination behavior, which is crucial for designing new compounds and controlling reaction outcomes. For instance, the crystal structure of related compounds like the hexanuclear basic lead(II) perchlorate hydrate continues to be an active area of study. acs.org

Furthermore, the potential application of lead perchlorate compounds in advanced technologies remains a key objective. pubcompare.ai Research into the ionic conductivity of these materials is driven by the search for new solid-state electrolytes for batteries and other electrochemical devices. pubcompare.ai Computational studies are increasingly employed to model the behavior of hydrated lead ions, providing atomic-scale insights that complement experimental findings and guide future research directions. mdpi.com

Table 2: Spectroscopic Data for this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2H6O11P B1593016 Lead(II) perchlorate trihydrate CAS No. 13453-62-8

Properties

IUPAC Name

lead(2+);diperchlorate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClHO4.3H2O.Pb/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);3*1H2;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGGEAQRICYXNM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H6O11Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648474
Record name lead(2+);diperchlorate;trihydrate
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URL https://comptox.epa.gov/dashboard/DTXSID30648474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13453-62-8
Record name lead(2+);diperchlorate;trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name lead(II) perchlorate trihydrate
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Synthetic Methodologies and Precursor Chemistry of Lead Ii Perchlorate Trihydrate

Rational Design and Synthesis of Crystalline Forms

The primary synthesis of lead(II) perchlorate (B79767) trihydrate involves the reaction of lead(II) oxide, lead(II) carbonate, or lead(II) nitrate (B79036) with perchloric acid. wikipedia.org The resulting hydrated salt can be dehydrated under specific conditions to yield its anhydrous or monohydrate forms. wikipedia.org

Redox Reaction-Based Synthetic Pathways

While the direct synthesis from lead oxides or carbonates with perchloric acid is more of an acid-base reaction, redox reactions play a crucial role in the broader context of perchlorate chemistry. For instance, the electrochemical synthesis of perchlorates involves the oxidation of chlorates at a lead dioxide anode. youtube.com Although not a direct synthesis of lead(II) perchlorate, this highlights the relevance of redox processes in obtaining the perchlorate anion, which is fundamental to the compound. The reduction of perchlorate can also be achieved under certain conditions, though it is known to be kinetically slow. epa.gov

Solution-Phase Crystallization Techniques

Lead(II) perchlorate trihydrate is typically obtained as a crystalline solid from aqueous solutions. pubcompare.aisigmaaldrich.com The process involves dissolving a suitable lead(II) salt, such as lead(II) nitrate, in water and then treating it with perchloric acid. wikipedia.org Subsequent evaporation of the solvent allows for the crystallization of the trihydrate. The solubility of lead(II) perchlorate in water is notably high, which is a key factor in its crystallization process. wikipedia.org

Table 1: Properties of this compound

PropertyValue
Chemical FormulaPb(ClO₄)₂·3H₂O sigmaaldrich.com
Molar Mass460.15 g/mol sigmaaldrich.com
AppearanceWhite crystalline solid wikipedia.orgpubcompare.ai
Density2.6 g/cm³ sigmaaldrich.com
Melting Point83 °C (trihydrate) wikipedia.org
Solubility in Water256.2 g/100 mL at 25 °C wikipedia.org

This table is interactive. Click on the headers to sort.

Strategic Applications as a Precursor in Complex Material Synthesis

Lead(II) perchlorate is a versatile precursor for the synthesis of a variety of lead-containing materials due to the lability of the perchlorate anion in solution, which makes the lead(II) ion readily available for further reactions. chemimpex.com

Derivatization for Calix[n]arene Thioamides and Macrocyclic Lead(II) Complexes

The flexible coordination geometry and relatively large ionic size of the lead(II) cation make it a suitable metal center for the construction of macrocyclic complexes. researchgate.net While specific examples detailing the use of lead(II) perchlorate for the synthesis of calix[n]arene thioamides were not found in the search results, the principle of using a soluble lead salt as a template for macrocyclization is a well-established strategy in supramolecular chemistry. The lead(II) ion can direct the stereoselective formation of complex organic macrocycles.

Fabrication of Lead-Based Nanomaterials (e.g., Lead Sulfide (B99878) Semiconductor Nanoparticles)

Lead(II) perchlorate hydrate (B1144303) is utilized as a precursor for synthesizing lead sulfide (PbS) semiconductor nanoparticles. sigmaaldrich.com One method involves a radiolytic approach to generate these nanoparticles. sigmaaldrich.com Another common route is the chemical co-precipitation method, where a lead(II) salt is reacted with a sulfide source. ijesi.org For instance, PbS nanoparticles can be synthesized by reacting lead(II) nitrate with sodium sulfide. ijesi.org The synthesized PbS nanoparticles exhibit quantum confinement effects, where the band gap energy changes with the particle size. rsc.org These nanomaterials have applications in various fields, including infrared detectors and transistors. ijesi.org

Table 2: Synthesis and Properties of Lead Sulfide Nanoparticles

PrecursorSynthesis MethodParticle Size (nm)Morphology
Lead(II) nitrate and sodium sulfideChemical Co-precipitation28Spherical ijesi.org
Lead(II) chloride and Thiourea with Aloe Vera extractChemical Precipitation-Cubic phase mdpi.com
-Surfactant-free microemulsion13.17 - 26.91Spherical rsc.org
-Biosynthesis using Rhodosporidium diobovatum2-5Cubic structure nih.gov

This table is interactive. You can filter the data by entering keywords in the search box.

Formation of Lead Coordination Polymers

Lead(II) perchlorate hydrate serves as a reactant for the preparation of lead coordination polymers. sigmaaldrich.combiocompare.com These polymers are hybrid materials consisting of metal ions linked by organic ligands, forming one-, two-, or three-dimensional structures. nih.gov The synthesis of a lead coordination polymer has been reported by reacting lead(II) perchlorate with a hydrazone-based ligand in a mixture of water and methanol (B129727), resulting in a new coordination polymer. researchgate.net The flexible coordination sphere of the Pb(II) ion allows for the formation of diverse and complex structures. researchgate.net Two novel lead-based coordination polymers have been constructed using a zwitterionic ligand, demonstrating the versatility of lead(II) in forming different dimensional frameworks. rsc.org

Development of Lead-Based Catalysts

This compound, with the chemical formula Pb(ClO₄)₂·3H₂O, serves as a key precursor in the synthesis of advanced lead-based catalytic materials. The unique characteristics of the lead(II) ion, such as its large ionic size and flexible coordination environment, make it a suitable candidate for the construction of coordination polymers with potential applications in catalysis. nih.gov These polymers are complex structures where metal ions are linked by organic molecules, creating frameworks that can facilitate chemical reactions.

Research has demonstrated that lead(II) perchlorate is a direct starting material for the creation of these sophisticated structures. sigmaaldrich.com For instance, scientists have successfully synthesized a one-dimensional lead(II) coordination polymer, formulated as {Pb₃L₃(OAc)(H₂O)₂}n·nH₂O, through a reaction involving lead(II) perchlorate and N′-isonicotinoylpicolinohydrazonamide (HL) in the presence of potassium cyanide. nih.govnih.gov In this specific reaction, the system was observed to facilitate the transformation of methanol into an acetate (B1210297) anion, which became incorporated into the polymer's structure, highlighting the reactive environment created by the lead(II) precursor. nih.govnih.gov

While lead(II) perchlorate provides the essential lead(II) ion, other lead salts like lead(II) nitrate have also been used in similar synthetic strategies. Hydrothermal reactions between a lead(II) salt and an organic ligand, such as 3-aminopyrazine-2-carboxylic acid, have yielded a variety of lead(II) coordination compounds with diverse dimensional structures, ranging from zero to three dimensions. rsc.org

A significant application of these lead-based coordination polymers is in the field of heterogeneous catalysis, where the catalyst is in a different phase from the reactants. One notable example is their use in cyanosilylation reactions. rsc.org This process involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes, a fundamental reaction in organic synthesis for creating cyanohydrins, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.

Lead(II) complexes, acting as heterogeneous catalysts, have shown effectiveness in the cyanosilylation of various aldehydes at a temperature of 15 °C. rsc.org A key advantage of these catalysts is their stability and reusability; they can be recovered and reused for at least three cycles without a significant loss of catalytic activity. rsc.org

Research Findings on Catalytic Cyanosilylation

The following table details the research findings for the catalytic cyanosilylation of different aldehydes using a lead(II) coordination polymer as a heterogeneous catalyst. The data demonstrates the catalyst's efficiency across a range of substrates.

Aldehyde SubstrateReaction Time (hours)Product Yield (%)Source
4-Methylbenzaldehyde1599 rsc.org
4-Methoxybenzaldehyde1599 rsc.org
4-Chlorobenzaldehyde1899 rsc.org
2-Chlorobenzaldehyde1899 rsc.org
Benzaldehyde1598 rsc.org
2-Thiophenecarboxaldehyde1299 rsc.org

Spectroscopic Investigations and Vibrational Analysis of Lead Ii Perchlorate Trihydrate

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups and characterizing the bonding within lead(II) perchlorate (B79767) trihydrate. The spectra are primarily characterized by the vibrational modes of the perchlorate anion (ClO₄⁻) and the water of hydration (H₂O).

The perchlorate ion, which has a tetrahedral geometry (Td symmetry) in its free state, exhibits specific vibrational modes. However, its interaction with the lead cation and water molecules in the crystal lattice can cause a splitting of these bands or the appearance of otherwise IR-inactive modes. Mid-IR spectra of perchlorate salts show features from the vibrations of the tetrahedral ClO₄⁻ ion. nih.gov An FTIR spectrum of lead(II) perchlorate trihydrate shows characteristic peaks for the perchlorate ion, including strong, broad absorptions corresponding to triply degenerate vibrations, a non-degenerate stretching vibration, and a doubly degenerate vibration. researchgate.net For instance, a strong and broad peak observed around 1064-1076 cm⁻¹ is typically assigned to the asymmetric stretching vibration (ν₃) of the Cl-O bonds in the perchlorate ion. researchgate.netresearchgate.net Another significant absorption, found near 621 cm⁻¹, corresponds to the asymmetric bending vibration (ν₄). researchgate.net

The presence of water of hydration gives rise to distinct bands in the IR spectrum. A broad absorption band in the region of 3400-3580 cm⁻¹ is characteristic of the O-H stretching vibrations of the water molecules. nih.govresearchgate.net The bending mode of the coordinated water molecules is typically observed around 1625 cm⁻¹. researchgate.net The interaction of water with the perchlorate anion via hydrogen bonding can also be observed. nih.gov A study of one this compound sample involved mulling in perfluorinated hydrocarbon for the 4000-1350 cm⁻¹ range and in mineral oil for the 1350-450 cm⁻¹ range. nih.gov

Vibrational ModeWavenumber (cm⁻¹)Assignment
O-H Stretch (H₂O)~3400 - 3580Stretching vibrations of water molecules nih.gov
H-O-H Bend (H₂O)~1625Bending vibration of water molecules researchgate.net
ν₃ (ClO₄⁻)~1064 - 1143Asymmetric Stretch nih.govresearchgate.net
ν₁ (ClO₄⁻)~928Symmetric Stretch researchgate.net
ν₄ (ClO₄⁻)~621 - 630Asymmetric Bend nih.govresearchgate.net
ν₂ (ClO₄⁻)~476Symmetric Bend researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of the compound, particularly those that are weak or inactive in the IR spectrum. For the perchlorate ion, the symmetric stretching mode (ν₁) is particularly strong and sharp in the Raman spectrum, making it a characteristic fingerprint for perchlorate detection. nih.gov This intense band for the ClO₄⁻ ion appears around 939-940 cm⁻¹. researchgate.net

In studies of this compound, FT-Raman spectroscopy has been utilized to obtain its vibrational spectrum. nih.gov The Raman spectra of perchlorate-containing compounds also show bands corresponding to the other vibrational modes of the perchlorate ion. researchgate.net For example, peaks around 639 cm⁻¹ can be attributed to the ClO₄⁻ vibrations. researchgate.net The low-wavenumber region of the Raman spectrum is also of interest as it can provide information on the stretching and bending modes involving the lead cation and its bonds with the perchlorate and water ligands. sci-hub.box The technique is sensitive enough for the detection of perchlorate in various samples, highlighting its utility in analytical applications. nih.gov

Vibrational ModeWavenumber (cm⁻¹)Assignment
ν₁ (ClO₄⁻)~939Symmetric Stretch (A₁) researchgate.net
ν₃ (ClO₄⁻)~1100Asymmetric Stretch (F₂)
ν₄ (ClO₄⁻)~639Asymmetric Bend (F₂) researchgate.net
ν₂ (ClO₄⁻)~461Symmetric Bend (E) nih.gov

Nuclear Magnetic Resonance (NMR) Spectrometry for Complexation Studies (e.g., ²⁰⁷Pb NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy of the ²⁰⁷Pb nucleus is a valuable technique for probing the local chemical and structural environment of the lead(II) ion in both solution and the solid state. researchgate.net The ²⁰⁷Pb isotope is the only stable lead isotope with a nuclear spin (I = 1/2), and it offers medium sensitivity. huji.ac.il A key feature of ²⁰⁷Pb NMR is its exceptionally wide chemical shift range, which spans over 10,000 ppm, making it highly sensitive to subtle changes in the coordination sphere and electronic structure of the lead atom. researchgate.netresearchgate.net

In the context of lead(II) perchlorate, ²⁰⁷Pb NMR can be used to study complexation phenomena in solution. For example, by monitoring the changes in the ²⁰⁷Pb chemical shift upon the addition of various ligands, it is possible to investigate the formation of different lead complexes. nih.gov Studies have used ²⁰⁷Pb NMR to investigate the complexation of Pb(II) with biologically relevant molecules like glutathione (B108866) and with hydroxide (B78521) ions in perchlorate media. nih.govnih.gov The chemical shift observed provides information about the coordination number and the nature of the coordinating atoms (e.g., oxygen, sulfur). nih.gov For instance, a study of Pb(II) complexation with glutathione in solution identified a major species, [Pb(GS)₃]⁻, with a ²⁰⁷Pb signal at 5758 ppm, indicative of a PbS₃ coordination environment. nih.gov

PropertyValue
Nuclear Spin (I)1/2 huji.ac.il
Natural Abundance22.1% huji.ac.il
Chemical Shift Range~11500 ppm (from -5500 to 6000) huji.ac.il
Reference CompoundTetramethyllead (Me₄Pb) huji.ac.il
Receptivity rel. to ¹H2.00 × 10⁻³ huji.ac.il

Coordination Chemistry and Complexation Behavior of Lead Ii Perchlorate Trihydrate

Ligand Binding and Complex Formation Mechanisms

The coordination chemistry of lead(II) is characterized by its flexible coordination number, which can range from 2 to 10, and its ability to form complexes with a variety of ligands. This flexibility is largely attributed to the influence of the 6s² lone pair of electrons and the large ionic radius of the Pb²⁺ ion. nih.govresearchgate.net

Interactions with Oxygen Donor Ligands

Lead(II) exhibits a strong affinity for oxygen donor ligands, a characteristic often described as oxophilic. mdpi.com This preference leads to the formation of numerous complexes with ligands containing oxygen atoms, such as water, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and various carboxylates. mdpi.comnih.govnih.gov

In aqueous solutions, the hydrated lead(II) ion is typically six-coordinate, forming a hemidirected structure where the ligands are arranged on one side of the metal ion, leaving a gap presumed to be occupied by the stereochemically active lone pair. nih.govacs.org The Pb-O bond distances in these hydrated complexes can vary, indicating a distorted coordination environment. nih.gov

The interaction with other oxygen-containing solvents like DMSO and DMF also leads to the formation of distinct solvated complexes. For instance, in DMSO, lead(II) bromide forms a quasi-1D nanowire structure, [PbBr₂·2DMSO], while in DMF, it adopts a corner-sharing nanoribbon motif, [PbBr₂·DMF]. nih.gov These structural differences highlight the significant role of the solvent in dictating the final architecture of the lead(II) complex.

Carboxylate ligands, with their versatile binding modes (monodentate, bidentate, bridging), readily form stable complexes with lead(II). mdpi.com The resulting structures can range from simple mononuclear species to complex coordination polymers, with the dimensionality of the polymer often influenced by the nature of the carboxylate and the presence of co-ligands, including solvent molecules. mdpi.com

Table 1: Coordination of Lead(II) with Oxygen Donor Solvents
SolventCoordination Complex/StructureCoordination GeometryMean Pb-O Bond Distance (Å)Reference
Water (aqueous solution)[Pb(H₂O)₆]²⁺Hemidirected2.54(1) nih.govacs.org
Dimethylsulfoxide (DMSO)[PbBr₂·2DMSO]Quasi-1D nanowire- nih.gov
N,N-dimethylformamide (DMF)[PbBr₂·DMF]Corner-sharing nanoribbon2.55(1) nih.govnih.gov
N,N-dimethylacetamide (dma)-Holodirected2.48(1) nih.gov
N,N'-dimethylpropyleneurea (dmpu)-Holodirected, Octahedral2.50-2.52 nih.gov

Formation of Macrocyclic and Coordination Polymer Complexes

Lead(II) perchlorate (B79767) trihydrate is a key starting material for the template synthesis of macrocyclic complexes. bhu.ac.in The Pb²⁺ ion can direct the condensation of dicarbonyl compounds with diamines to form macrocyclic Schiff-base ligands that would otherwise be difficult to synthesize. bhu.ac.in The size of the resulting macrocycle and the coordination number of the lead ion are influenced by the specific reactants and reaction conditions. For instance, the reaction of 2,6-diformyl-4-methylphenol with 1,3-diaminopropan-2-ol in the presence of lead(II) perchlorate can yield both binuclear and mononuclear complexes. core.ac.uk Crown ethers, another class of macrocyclic ligands, also form stable complexes with lead(II), where the oxygen atoms of the ether ring coordinate to the metal ion. mdpi.comwikipedia.org

The ability of lead(II) to adopt various coordination numbers and geometries, coupled with the bridging capabilities of certain ligands, facilitates the formation of coordination polymers. nih.gov These polymers can have one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. nih.govrsc.org For example, the reaction of lead(II) salts with 3-aminopyrazine-2-carboxylic acid can produce a variety of coordination polymers with different dimensionalities, including dinuclear complexes, 1D chains, and 2D sheets. rsc.org The final structure is often influenced by factors such as the solvent, the counter-ion, and the reaction temperature. mdpi.comnih.gov The stability of these supramolecular structures is often enhanced by hydrogen bonding and π-π stacking interactions. researchgate.net

Influence of Solvent Environment on Lead(II) Coordination Modes

The solvent plays a crucial role in determining the coordination environment of the lead(II) ion and the resulting structure of the complex. mdpi.comnih.gov The coordinating ability of the solvent, often quantified by Gutmann's donor number (DN), can significantly influence the crystallization process and the final product. acs.org

Solvents with high donor numbers, such as DMSO, coordinate strongly to the Pb²⁺ center, which can inhibit the coordination of other ligands and affect the dimensionality of the resulting coordination polymer. mdpi.comacs.org For example, the exchange of methanol (B129727) molecules in [Pb(2-methoxybenzoate)₂(MeOH)₂] with a water molecule in [Pb(2-methoxybenzoate)₂(H₂O)] leads to a switch from a 1D to a 2D coordination polymer. mdpi.com Similarly, the presence or absence of coordinated water molecules can determine whether a lead(II) nitrobenzoate complex forms a 1D coordination polymer or a discrete molecular structure. mdpi.com

In the context of perovskite synthesis, the choice of solvent is critical. Stronger coordinating solvents like DMSO can lead to the formation of smaller crystalline domains, while weaker coordinating solvents like DMF can promote the growth of larger grains. nih.gov This demonstrates the profound impact of the solvent environment on the solid-state structure and properties of lead(II) compounds.

Role of the Lead(II) Lone Pair in Determining Coordination Geometry

A defining feature of lead(II) chemistry is the presence of a 6s² lone pair of electrons, which can be stereochemically active. researchgate.netacs.orgnih.govrsc.org This lone pair can influence the coordination geometry around the lead(II) ion, leading to two general classifications of structures: hemidirected and holodirected. nih.govacs.org

In hemidirected geometries, the ligands are arranged on only one side of the lead(II) ion, creating a void or gap in the coordination sphere that is occupied by the lone pair. researchgate.netnih.gov This results in distorted coordination polyhedra such as ψ-tetrahedra, ψ-trigonal bipyramids, and ψ-octahedra. researchgate.net The stereochemical activity of the lone pair is often more pronounced in complexes with lower coordination numbers and with strongly donating ligands. nih.govnih.gov

In holodirected geometries, the ligands are distributed symmetrically around the lead(II) ion, and the lone pair is considered stereochemically inactive, residing in a spherical s-orbital. researchgate.netnih.gov This typically occurs in complexes with higher coordination numbers and with bulky ligands that sterically hinder the expression of the lone pair. nih.govnih.gov

The degree of stereochemical activity of the lone pair is not absolute and can be influenced by the nature of the ligands and the crystal packing forces. nih.gov Density functional theory (DFT) calculations have been used to confirm the stereochemical activity of the lone pair and to understand its influence on the electronic structure of lead(II) complexes. researchgate.netnih.gov The presence of a charged donor atom in the ligand, such as a phenolate (B1203915) oxygen, can favor a hemidirected geometry. nih.gov The stereochemical expression of the lone pair has a significant impact on the physical properties of lead(II) compounds, including their photoluminescence. rsc.org

Thermodynamic and Kinetic Aspects of Lead(II) Complexation

The formation of lead(II) complexes is governed by both thermodynamic and kinetic factors. researchgate.net The thermodynamic stability of a complex refers to the extent of its formation at equilibrium and is related to the change in Gibbs free energy (ΔG). researchgate.net Kinetically, complexes can be classified as either labile (undergoing rapid ligand exchange) or inert (undergoing slow ligand exchange). researchgate.net

Studies on the adsorption of Pb(II) ions onto various materials provide insights into the thermodynamics of complexation. For instance, the adsorption of Pb(II) onto certain nanocomposite nanofibers is an endothermic and spontaneous process, with the removal efficiency increasing at higher temperatures. nih.gov This suggests that the dehydration of the Pb(II) ion, an endothermic process, facilitates adsorption. nih.gov Similarly, the biosorption of Pb(II) onto plantain pseudo-stem biomass is also spontaneous and endothermic. ijarers.com

Kinetic studies often reveal the mechanism of complex formation. For the biosorption of lead(II), the process often follows pseudo-second-order kinetics, indicating that chemisorption, the formation of a chemical bond between the lead ion and the adsorbent, is the rate-limiting step. ijarers.com The rate of complex formation can also be influenced by the solvent, as seen in the formation of lead-halide perovskites, where the kinetics of crystallization are dependent on the coordinating strength of the solvent. acs.org

Table 2: Thermodynamic Parameters for Pb(II) Adsorption
AdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Process CharacteristicsReference
Nanocomposite nanofibersNegativePositive-Spontaneous, Endothermic nih.gov
Plantain pseudo-stem biomass< 0+42.8+148.6Spontaneous, Endothermic ijarers.com

Reactivity and Chemical Transformations of Lead Ii Perchlorate Trihydrate

Oxidizing Properties and Mechanisms in Chemical Synthesis

Lead(II) perchlorate (B79767) is classified as a strong oxidizing agent. noaa.govsigmaaldrich.com This property stems from the perchlorate anion, where chlorine is in its highest oxidation state (+7), making it prone to reduction. The compound can intensify fires and may cause explosions when in contact with reducing agents or combustible materials. noaa.govsigmaaldrich.com

The primary role of lead(II) perchlorate as an oxidant in chemical synthesis is to facilitate oxidation-reduction reactions. sigmaaldrich.comsigmaaldrich.com Redox reactions involving lead(II) perchlorate can be vigorous and sometimes explosive, often requiring an initiation step such as heat, a spark, or a catalyst. noaa.gov It can react violently with a range of substances, including active metals, cyanides, esters, and thiocyanates. noaa.gov For instance, a solution of anhydrous lead(II) perchlorate in methanol (B129727) is known to be explosive when disturbed. noaa.gov

Its oxidizing power is utilized in specific applications, such as in the composition of certain propellants. Ferrocene and its derivatives, for example, are used as catalysts to control the burn rate in ammonium (B1175870) perchlorate composite propellants, highlighting the energetic nature of perchlorate salts in controlled oxidation. wikipedia.org

Table 1: Oxidizing Characteristics of Lead(II) Perchlorate

Property Description
Classification Strong Oxidizing Agent. noaa.govsigmaaldrich.com
Primary Mechanism The perchlorate anion (ClO₄⁻) acts as the oxidizing species.
Reactivity Accelerates burning of combustible materials; can react explosively with reducing agents. noaa.gov

| Incompatible Materials | Reducing agents, active metals, cyanides, esters, thiocyanates, methanol. noaa.gov |

Hydrolysis Phenomena and Protonation Studies of Lead(II) Perchlorate

Lead(II) perchlorate undergoes hydrolysis, a reaction with water, particularly under specific conditions. The hydrated forms of lead(II) perchlorate are central to its stability and reactivity. The trihydrate, Pb(ClO₄)₂·3H₂O, is the common form, which can be dehydrated. The monohydrate form is reported to undergo hydrolysis at a temperature of 103 °C. wikipedia.org

Hydrolysis of the Pb²⁺ ion in aqueous solution leads to the formation of various hydroxo complexes. In a specific study, the reaction of lead(II) perchlorate with N′-isonicotinoylpicolinohydrazonamide in the presence of its sodium salt resulted in the formation and trapping of a hydroxide (B78521) anion within the coordination complex Pb₂L₂OH·H₂O. researchgate.net This demonstrates the tendency of the lead(II) ion in the perchlorate salt to react with water or hydroxide sources.

Protonation studies involving the perchlorate anion from salts like lead(II) perchlorate have also been conducted. Research on the interaction between the monocation of 2,2'-bipyridine (B1663995) and the perchlorate anion showed that the addition of lithium perchlorate significantly increased the fluorescence of the protonated bipyridyl cation. nih.gov This phenomenon is attributed to the formation of an ion-pair, BpH⁺·ClO₄⁻, which hinders the rotation in the protonated monocation. nih.gov While this study used lithium perchlorate, it provides insight into the behavior of the perchlorate anion in solution with protonated species.

Table 2: Hydrolysis and Hydration Data for Lead(II) Perchlorate

Compound Form Chemical Formula Melting/Decomposition Point Hydrolysis Temperature
Trihydrate Pb(ClO₄)₂·3H₂O 83 °C (melts) wikipedia.org -
Monohydrate Pb(ClO₄)₂·H₂O - 103 °C wikipedia.org

Reaction Kinetics and Mechanisms in Catalytic Processes

While lead(II) perchlorate itself is more commonly known as an oxidizing agent, the perchlorate ion and related metal perchlorate salts can play roles in catalytic processes. For instance, lithium perchlorate has been shown to strongly catalyze ene reactions in diethyl ether. rsc.org

Research into the reduction of the perchlorate ion provides insights into its reactivity in catalytic systems. Molybdenum(VI) complexes have been found to act as homogeneous catalysts for the reduction of ClO₄⁻ to ClO₃⁻. acs.org In this process, the rate-determining step was identified as the initial oxygen atom transfer from the molybdenum complex to a sacrificial oxygen acceptor. acs.org Similarly, studies on the catalytic reduction of perchlorate by an iron catalyst have utilized time-resolved UV-visible spectroscopy to investigate the initial reaction rates and gain mechanistic insights. acs.org

A study involving lead(II) perchlorate demonstrated a system capable of transforming methanol into an acetate (B1210297) anion, which was then incorporated into the final coordination polymer. researchgate.net This transformation suggests a complex reaction sequence facilitated by the lead(II) center and the reaction conditions, hinting at catalytic or pseudo-catalytic activity. The mechanism involves the interaction of lead(II) perchlorate with other reagents, leading to the formation of new chemical species. researchgate.net

Computational and Theoretical Chemistry Approaches Applied to Lead Ii Perchlorate Trihydrate Systems

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important method for investigating the electronic properties of lead(II) complexes. It allows for the detailed study of electron behavior and its influence on molecular geometry and reactivity.

The coordination chemistry of the lead(II) ion is notably diverse, a characteristic often attributed to the stereochemical activity of its 6s² valence electron lone pair. researchgate.netmdpi.com DFT calculations have been instrumental in moving beyond the classical VSEPR model of a sterically bulky, inert lone pair. Instead, these studies suggest that the distorted geometries observed in many Pb(II) compounds are the result of direct electronic interactions between the lead(II) cation and its coordinating ligands. researchgate.net

Computational studies show that lead(II) can form two primary types of complexes:

Hemidirected: These complexes feature an asymmetric arrangement of ligands, resulting in a large bond distance distribution and a distinct gap in the coordination sphere where the lone pair is presumed to reside. acs.orgnih.gov The solid crystal structure of lead(II) perchlorate (B79767) hydrate (B1144303) is a known hemidirected structure. acs.orgnih.gov

Holodirected: These complexes exhibit a symmetric, often octahedral, coordination of ligands with normal bond distance distributions. acs.orgnih.gov

The formation of one geometry over the other is dependent on the nature of the ligands and the strength of the antibonding interactions between the lead 6s orbitals and the ligand np orbitals. acs.orgnih.gov DFT calculations on PbO and PbS, for instance, have shown that the stereochemical activity of the lone pair is anion-dependent. PbO adopts a distorted litharge structure, while PbS prefers the symmetric rocksalt structure, indicating that the asymmetric electron density is a direct consequence of anion-cation orbital interactions rather than a passive, sterically active lone pair. researchgate.net In the case of hydrated lead(II) perchlorate, the hemidirected geometry points to significant stereochemical activity of the lone pair. acs.orgnih.gov

The bonding in lead(II) complexes can be explained through the interaction of its valence orbitals—the filled 6s and the empty 6p orbitals—with ligand orbitals. nih.gov Natural Bond Orbital (NBO) analysis shows that the 5d orbitals are not significantly involved in bonding. nih.gov The key interaction involves the lead 6s² electrons and the accepting 6p orbitals, which hybridize to form the basis of the coordination environment. nih.gov

The stereochemical activity of the lone pair is a direct result of the formation of an antibonding molecular orbital between the lead 6s orbital and the p-orbitals of the coordinating ligands. acs.orgresearchgate.net The strength of this interaction dictates the geometry of the complex. acs.org In hemidirected structures, like that of lead(II) perchlorate hydrate, the electron density is unevenly distributed, leading to the observed distorted coordination. acs.orgnih.gov

Ab Initio Studies of Lead(II) Hydration and Solvation Effects

Ab initio methods, which solve the electronic Schrödinger equation from first principles without extensive empirical parameterization, provide a rigorous framework for studying the interaction of the lead(II) ion with solvent molecules, particularly water. These studies are crucial for understanding the behavior of lead(II) perchlorate in aqueous solutions.

Hartree-Fock and Møller-Plesset (MP2) levels of theory have been used to calculate the energies, structures, and vibrational frequencies of hydrated lead(II) ions, [Pb(H₂O)n]²⁺, for n = 0–9. mdpi.com Such calculations support a hemidirected, hexacoordinate structure for the hydrated lead(II) ion in aqueous perchlorate solutions. mdpi.com This finding is consistent with experimental data from Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS), which determined a Pb-O bond distance of approximately 2.54 Å and pointed towards a six-coordinate hemidirected structure. acs.orgnih.gov Ab initio molecular dynamics (AIMD) simulations further enable the study of these complexes under various conditions of temperature and pressure. researchgate.net

The aqueous environment around a lead(II) ion is structured into distinct hydration shells. Computational models are essential for characterizing these spheres.

Primary Hydration Sphere: This sphere consists of water molecules directly coordinated to the Pb²⁺ ion. Ab initio calculations and molecular dynamics simulations for the hydrated lead(II) ion consistently point to a primary coordination number of six in a hemidirected arrangement. acs.orgmdpi.com The calculated Pb-O distances for these inner-sphere water molecules are generally in the range of 2.48–2.56 Å. acs.orgmdpi.com

Table 1: Computed and Experimental Properties of Hydrated Lead(II) Ion

PropertyComputational Finding/ModelExperimental ValueSource
Coordination Number (Primary Sphere)6 (hemidirected)5-7, typically 6 acs.orgresearchgate.netmdpi.com
Pb-O Distance (Primary Sphere)~2.48 - 2.56 Å~2.53 - 2.54 Å acs.orgmdpi.com
Coordination GeometryHemidirectedHemidirected acs.orgnih.govmdpi.com
Second Hydration Sphere Distance (Pb-O)-~4.42 Å researchgate.net
Second Hydration Sphere Coordination-~12 water molecules researchgate.net

Computational Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of complex systems like lead(II) perchlorate. By calculating properties like vibrational frequencies or electronic transitions, theoretical spectra can be generated and compared with experimental results to validate proposed structures.

For hydrated lead(II) ions, ab initio calculations of vibrational frequencies can be brought into almost perfect agreement with experimental spectra, but this often requires the explicit inclusion of a complete second hydration sphere in the model. mdpi.com This highlights the significant influence of the broader solvent environment on spectroscopic properties.

Time-dependent DFT (TD-DFT) calculations are used to predict electronic spectra (UV-vis). For instance, in studies of lead(II) complexation with flavonoids like quercetin, TD-DFT calculations have shown that the bathochromic (red) shift observed in the UV-vis spectrum upon complexation is due to a ligand-to-metal charge transfer. researchgate.net This theoretical insight allows for a definitive assignment of the experimental spectral features. Similarly, DFT has been used to calculate the IR spectrum of lead complexes, showing good agreement with experimental data and confirming the computationally optimized structures. researchgate.net

Table 2: Application of Computational Methods to Spectroscopic Data

Spectroscopic TechniqueComputational MethodKey Finding/InterpretationSource
Vibrational Spectroscopy (IR/Raman)Ab initio (HF, MP2), DFTAccurate prediction of vibrational frequencies requires modeling the second hydration sphere. Confirms optimized geometries. researchgate.netmdpi.com
UV-Vis SpectroscopyTime-Dependent DFT (TD-DFT)Assigns electronic transitions, such as ligand-to-metal charge transfers, to explain spectral shifts upon complexation. researchgate.net
EXAFS / LAXSDFT, AIMDComputational models (e.g., hemidirected 6-coordination) are validated by comparison with experimental bond distances and coordination numbers. acs.orgnih.gov

Compound Index

Advanced Analytical Methodologies for Detection of Lead Ii Ions and Perchlorate Anions

Spectrometric Techniques for Aqueous Lead Ion Detection

Several established spectrometric methods are routinely used for the quantification of lead ions in aqueous samples. nih.govnih.govnih.govresearchgate.net These techniques, while often requiring sophisticated instrumentation and trained operators, offer high accuracy and low detection limits. nih.govnih.gov

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a widely utilized technique for determining the concentration of lead in various samples, including water and biological fluids. bmj.comej-biomed.orgnih.gov The method involves the atomization of the sample, typically in a graphite (B72142) furnace, and the measurement of the absorption of light by the ground-state lead atoms at a characteristic wavelength (283.3 nm). nemi.gov The amount of light absorbed is directly proportional to the concentration of lead in the sample. researchgate.net

Graphite furnace AAS (GFAAS) offers high sensitivity and is suitable for the determination of lead concentrations in clean water samples. nih.govnemi.gov For complex matrices, a matrix modifier is often added to the sample to reduce interferences. nemi.gov The analytical range can be adjusted by varying the injected sample volume or instrumental settings. nemi.gov While highly sensitive, GFAAS can be susceptible to matrix interference. nih.gov

Table 1: Performance Characteristics of Atomic Absorption Spectrometry for Lead Detection
ParameterValueReference
Wavelength283.3 nm nemi.gov
Applicable Range1 to 25 µg/L (with Zeeman background correction and 20-µL sample) nemi.gov
Detection Limit (Urine)~0.02 µg/mL bmj.com
Detection Limit (Urine, with scale expansion)< 0.01 µg/mL bmj.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and highly sensitive technique for elemental analysis, including the determination of lead in various samples. nih.govjsomt.jpanalytik-jena.comresearchgate.net In ICP-MS, the sample is introduced into an argon plasma, which ionizes the atoms. analytik-jena.com The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. analytik-jena.com

ICP-MS offers several advantages, including very low detection limits, high throughput, and the ability to perform isotopic analysis. nih.govngu.no It is considered a robust and precise method for measuring lead in plasma and whole blood, with detection limits in the sub-microgram per liter range. nih.govresearchgate.net The simple dilution procedure for sample preparation makes it a valuable tool for routine analysis. nih.govjsomt.jp

Table 2: Performance of ICP-MS for Lead Detection in Biological Samples
Sample TypeParameterValueReference
PlasmaDetection Limit0.015 µg/L nih.govresearchgate.net
Precision (CV)5% nih.govresearchgate.net
Geological SamplesDetection Limits (for 204Pb, 206Pb, 207Pb, 208Pb)0.124 to 2.86 pg/mL ngu.no

Optical Emission Spectrometry (OES)

Optical Emission Spectrometry (OES), also known as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), is another robust technique for the elemental analysis of lead. thermofisher.comrsc.orgworldoftest.comfp-lims.comhitachi-hightech.com In this method, a high-energy source, such as a spark or plasma, excites the atoms in a sample, causing them to emit light at characteristic wavelengths. thermofisher.comhitachi-hightech.com The intensity of the emitted light is proportional to the concentration of the element in the sample. thermofisher.com

OES is a versatile technique capable of analyzing a wide range of elements in various metal and alloy samples. worldoftest.comfp-lims.com It is known for its rapid analysis time, high accuracy, and precision. worldoftest.comhitachi-hightech.com While traditionally a laboratory-based method, recent advancements have led to the development of portable OES instruments for field analysis. rsc.org These portable systems, when coupled with techniques like in situ dielectric barrier discharge (DBD) traps, can achieve low detection limits for lead in environmental water samples. rsc.org

Table 3: Performance of Portable OES with DBD Trap for Lead Detection
ParameterValueReference
Limit of Detection (LOD)0.12 µg L−1 rsc.org
Relative Standard Deviation (RSD) at 20 µg L−13% rsc.org

Development of Highly Sensitive Fluorescent Detection Methods for Aqueous Lead Ions

Fluorescent methods have gained significant attention for the detection of lead ions due to their operational simplicity and potential for high sensitivity. nih.govsci-hub.stfrontiersin.org These methods typically rely on the interaction between a fluorescent probe and lead ions, which results in a measurable change in the fluorescence signal. frontiersin.org

Design of Rhodamine-Derived Prefluorescent Probes

Rhodamine-based fluorescent probes are widely used for the detection of various metal ions, including lead. acs.orgnih.govnih.gov The sensing mechanism of these probes often involves a structural change from a non-fluorescent, spirocyclic form to a highly fluorescent, open-ring form upon binding with the target ion. nih.govnih.gov This "turn-on" fluorescence response provides a clear and sensitive signal for detection. nih.gov

Researchers have designed rhodamine-derived prefluorescent probes that exhibit high selectivity for lead ions. nih.gov These probes can be engineered to show a significant fluorescence enhancement upon binding to Pb²⁺, with minimal response to other common metal ions. nih.gov The operational pH range of these probes is a critical factor, with many functioning effectively in the neutral to slightly alkaline range. nih.gov

Table 4: Characteristics of a Rhodamine-Derived Fluorescent Probe for Lead Detection
ParameterObservationReference
SelectivityHighly selective to lead ions over other metal ions like iron, copper, calcium, and cobalt. nih.gov
Fluorescence EnhancementFluorescence intensity of the probe-lead pair is 10 times stronger than with other ions. nih.gov
Maximum Emission Wavelength530 nm nih.gov
Response TimeFluorescence intensity reaches a plateau after 15 minutes. nih.gov
Operational pH Range4 to 10 nih.gov

Application of Hydrogel-Based Turn-On Fluorescence Systems

Hydrogel-based sensors offer a promising platform for enhancing the sensitivity of fluorescent detection methods for lead ions. nih.govnih.gov By immobilizing fluorescent probes within a hydrogel matrix, it is possible to preconcentrate the analyte and amplify the fluorescence signal. nih.gov

One innovative approach involves the use of size-shrinkable hydrogels. nih.gov In this system, rhodamine-derived prefluorescent probes are grafted onto a carboxylated agarose (B213101) hydrogel. nih.gov Upon binding with low concentrations of lead ions, a "turn-on" fluorescence signal is generated. nih.gov Subsequent dehydration of the hydrogel leads to a significant volume reduction, which concentrates the fluorescent probe-lead complexes and enhances the fluorescence emission. nih.gov This method has been shown to increase the fluorescence signal by a factor of 10 at a lead-ion concentration of 10⁻⁷ M, allowing for detection with the naked eye. nih.gov

Table 5: Performance of a Hydrogel-Based Turn-On Fluorescence System for Lead Detection
ParameterValue/ObservationReference
Hydrogel Volume ReductionOver 40 times upon dehydration nih.gov
Fluorescence Enhancement10 times at a lead-ion concentration of 10–7 M nih.gov
Detection LimitEnables fluorescence detection with the naked eye at 10–7 M nih.gov

Methodologies for Perchlorate (B79767) Anion Determination in Diverse Matrices

The widespread presence of perchlorate (ClO₄⁻) in environmental and biological samples has necessitated the development of sensitive and selective analytical methods for its determination in a variety of matrices. researchgate.net Perchlorate is a highly soluble and stable anion, making its detection challenging, particularly at the low concentrations relevant to public health and environmental monitoring. chromatographyonline.comrsc.org This section details the advanced analytical methodologies employed for the quantification of perchlorate anions in diverse sample types.

Ion Chromatography (IC)

Ion chromatography (IC) is the most common and well-established technique for perchlorate analysis, particularly in water samples. researchgate.netclu-in.org Several U.S. Environmental Protection Agency (EPA) methods are based on this technique, which separates anions on a specialized column followed by detection, typically using suppressed conductivity. nih.govthermofisher.com

Key Research Findings:

U.S. EPA Method 314.0 utilizes ion chromatography with suppressed conductivity detection (IC-CD) for analyzing perchlorate in drinking water. nih.govanalysis.rs This method can be susceptible to interference from high concentrations of other anions like chloride, sulfate, and carbonate, which can affect the perchlorate peak shape and retention time. thermofisher.comanalysis.rs

To address matrix interferences, U.S. EPA Method 314.1 incorporates an inline column concentration and matrix elimination step. nih.govthermofisher.com This involves using a preconcentration column to trap perchlorate while allowing interfering ions to be washed away. thermofisher.com

Two-Dimensional Ion Chromatography (2D-IC) , as described in U.S. EPA Method 314.2 , offers enhanced resolution and sensitivity for trace perchlorate analysis in complex matrices. thermofisher.com This technique uses a second analytical column with different selectivity to confirm the presence of perchlorate and resolve it from co-eluting interferences. thermofisher.com

Researchers have continually improved upon these methods. For instance, the use of high-resolution IC columns, such as the Dionex IonPac AS16-4μm, has demonstrated higher peak efficiency while maintaining selectivity. analysis.rs

For soil analysis, sample preparation methods like accelerated solvent extraction can be employed to extract the water-soluble perchlorate before IC analysis. thermofisher.com

Table 1: Performance of Selected Ion Chromatography Methods for Perchlorate Detection

MethodTechniqueMatrixMethod Detection Limit (MDL)Key Features/CommentsCitation
U.S. EPA Method 314.0IC with Suppressed ConductivityDrinking Water0.53 µg/LSubject to interference from high concentrations of common anions. nih.govthermofisher.com
U.S. EPA Method 314.1IC with Preconcentration/Matrix EliminationDrinking Water0.03 µg/LReduces matrix interference; uses a confirmatory column. nih.govthermofisher.com
U.S. EPA Method 314.22D-IC with Suppressed ConductivityDrinking Water-Improved determination in high-ionic-strength matrices. thermofisher.com
Thermo Scientific Application Update 148IC with High-Resolution ColumnDrinking Water0.10 µg/LUtilizes Dionex IonPac AS16-4µm column for higher efficiency. analysis.rs

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides superior selectivity and sensitivity, making it a powerful tool for perchlorate determination in complex matrices. rsc.orglcms.cz The mass spectrometer detects perchlorate based on its specific mass-to-charge ratio, minimizing the impact of co-eluting, non-target compounds. researchgate.netamericanlaboratory.com

Key Research Findings:

U.S. EPA Method 331.0 employs liquid chromatography combined with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.gov It offers very high sensitivity, with method detection limits in the low nanogram-per-liter range. nih.gov

U.S. EPA Method 332.0 uses ion chromatography coupled with suppressed conductivity and ESI-MS. nih.govlcms.cz This method is highly specific and is considered more acceptable in legal contexts due to the confirmatory power of MS. lcms.cz

LC-MS/MS methods have been successfully applied to a wide range of food matrices, including fruits, vegetables, milk, and tea, as well as environmental samples like soil and sludge (EPA Method 6850). clu-in.orgresearchgate.netfda.gov

The use of an isotopically labeled internal standard, such as ¹⁸O₄-perchlorate, is common in these methods to accurately correct for matrix effects and variations during sample preparation and analysis. fda.govthermofisher.com One study demonstrated that an LC-MS/MS method for water and soil had an aqueous method detection limit (MDL) of 0.05 µg/L and was not significantly affected by high salt concentrations. nih.gov

Table 2: Performance of LC-MS Based Methods for Perchlorate Detection

MethodTechniqueMatrixLimit of Quantitation (LOQ) / Detection (LOD)Key Features/CommentsCitation
U.S. EPA Method 331.0LC-ESI-MS/MSDrinking WaterMDL: 0.005–0.008 µg/LOffers the greatest sensitivity among EPA water methods. nih.gov
U.S. EPA Method 332.0IC-ESI-MSDrinking WaterMDL: <0.1 µg/L (100 ppt)Follows IC-MS protocol for sub-ppb level determination. lcms.cz
FDA MethodIC-MS/MSFoods (Fruits, Vegetables, Milk, Water)LOQ: 1.0 ppb (fruits/veg), 3.0 µg/L (milk)Uses ¹⁸O₄-labeled internal standard for correction. fda.gov
LC-MS-MS StudyLC-MS/MSEnvironmental WatersLOD: <0.1 ppb; LOQ: 0.2 ppbCapable of detecting perchlorate in high total dissolved solids (HTDS) water. americanlaboratory.com

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) offers advantages such as rapid analysis times, low sample and reagent consumption, and simplicity. acs.orgresearchgate.net In CE, ions are separated based on their electrophoretic mobility in a capillary filled with an electrolyte under an applied electric field.

Key Research Findings:

Combining CE with sample preconcentration techniques like isotachophoresis can significantly enhance sensitivity. nih.gov One such method achieved a limit of quantitation of 1.25 µg/L for perchlorate in drinking water. nih.gov

A microchip capillary electrophoresis (MCE) system has been developed for the rapid, portable monitoring of perchlorate in drinking water, achieving a detection limit of 5 ppb. acs.org

Electromembrane extraction (EME) coupled with CE and capacitively coupled contactless conductivity detection (C⁴D) has been used for trace determination of perchlorate in environmental and drinking water, with detection limits as low as 0.25 µg/L. nih.gov

The addition of certain reagents, like polyvinylpyrrolidone, to the electrolyte can improve the resolution of perchlorate from other anions. nih.gov

Table 3: Performance of Capillary Electrophoresis Methods for Perchlorate Detection

MethodTechniqueMatrixLimit of Detection (LOD) / Quantitation (LOQ)Key Features/CommentsCitation
Isotachophoresis-CZECE with Conductivity DetectionDrinking WaterLOQ: 1.25 µg/LUses column coupling for preconcentration and cleanup. nih.gov
Microchip CE (MCE)MCEDrinking WaterLOD: 5 ppbPortable system with analysis times 15-30 times shorter than IC. acs.org
EME-CE-C⁴DCE with Contactless Conductivity DetectionEnvironmental & Drinking WaterLOD: 0.25-1 µg/LUses electromembrane extraction for sample preconcentration. nih.gov

Electrochemical Methods

Electrochemical sensors, including ion-selective electrodes (ISEs) and biosensors, offer the potential for portable, real-time, and field-deployable analysis of perchlorate. bohrium.comntsensors.com

Key Research Findings:

Potentiometric Ion-Selective Electrodes (ISEs) are the most common type of electrochemical sensor for perchlorate. bohrium.com Their sensitivity can be limited, but using ISEs in a voltammetric mode can achieve lower detection limits. bohrium.com Solid-contact ISEs based on materials like dodecabenzylbambus thermofisher.comuril as an ionophore have shown a rapid response and a wide linear range (10⁻⁶ to 10⁻¹ M). mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is a promising technique that can potentially match the low detection limits of IC or MS while maintaining the advantages of electrochemical methods. bohrium.com

Biosensors utilizing the enzyme perchlorate reductase have been developed. nih.gov One such sensor, based on a glass carbon electrode coated with the enzyme, demonstrated a response time of approximately 111 seconds and a linear response to perchlorate concentrations from 25 to 100 µg/L. nih.gov

Spectrophotometric Methods

Spectrophotometric methods for perchlorate determination are typically based on the formation of an ion-pair between the perchlorate anion and a colored cationic dye. researchgate.net This colored complex is then extracted into an organic solvent, and its absorbance is measured. While generally less sensitive than chromatographic or mass spectrometric methods, they can be useful for certain applications. researchgate.net The sensitivity of these methods is often in the range of 10–100 µg/dm³. researchgate.net

Q & A

Basic: What are the recommended methods for safely handling Lead(II) perchlorate trihydrate in laboratory settings?

This compound is hygroscopic and thermally unstable, decomposing at 100°C. It is classified as an oxidizer (Ox. Sol.) and poses acute toxicity (Acute Tox. 4) via inhalation or ingestion. Key safety measures include:

  • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
  • Store in airtight containers at -20°C for long-term stability or -4°C for short-term use to prevent moisture absorption and explosive decomposition .
  • Avoid contact with organic materials or reducing agents due to explosion risks. In case of spills, neutralize with sodium bicarbonate before disposal .

Basic: How can researchers accurately characterize the purity of this compound?

Purity assessment requires a combination of analytical techniques:

  • X-ray crystallography : Resolve crystal structure and confirm hydration state using programs like SHELXL or SHELXTL .
  • Thermogravimetric analysis (TGA) : Quantify water content by measuring mass loss upon heating to 100°C (dehydration) and 200°C (decomposition) .
  • Elemental analysis (EA) : Verify Pb and ClO₄⁻ stoichiometry via inductively coupled plasma mass spectrometry (ICP-MS) or ion chromatography .

Advanced: How to resolve discrepancies in reported solubility data for this compound in aqueous solutions?

Literature reports conflicting solubility values (e.g., 81.5 g/100 g solution at 25°C vs. 4.41 g/100 g H₂O). To address this:

  • Standardize experimental conditions: Use ultrapure water, control temperature (±0.1°C), and ensure saturation via dynamic light scattering (DLS) to detect undissolved particles .
  • Compare with phase diagrams: Solubility may vary due to hydrate formation (e.g., trihydrate vs. anhydrous forms) under different humidity levels .

Advanced: What strategies mitigate decomposition during thermal analysis of this compound?

Decomposition at 100°C complicates thermal studies. Mitigation approaches include:

  • Controlled heating rates : Use slow ramp rates (1–2°C/min) in TGA to distinguish dehydration (≈100°C) from perchlorate decomposition (>200°C) .
  • Inert atmosphere : Conduct experiments under nitrogen/argon to suppress oxidative side reactions.
  • Coupled techniques : Pair TGA with differential scanning calorimetry (DSC) to monitor endo/exothermic events and identify decomposition pathways .

Advanced: How does the choice of counterion in perchlorate complexes affect the synthesis of macrocyclic lead complexes?

This compound is used to synthesize macrocyclic complexes (e.g., calix[4]arene thioamides). The weakly coordinating ClO₄⁻ counterion enhances ligand accessibility to Pb²⁺. Key considerations:

  • pH control : Maintain acidic conditions (pH 3–5) to prevent Pb(OH)₂ precipitation while promoting ligand coordination .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates.
  • Counterion substitution : Compare with nitrate or acetate salts to assess coordination kinetics via UV-Vis or cyclic voltammetry .

Advanced: What challenges arise in crystallographic refinement of this compound structures?

Heavy Pb atoms dominate X-ray scattering, complicating light-atom (e.g., H₂O) localization. Solutions include:

  • High-resolution data : Collect data to ≤0.8 Å resolution to resolve hydrogen bonding networks .
  • Twinning correction : Use SHELXD or PLATON to model twinned crystals, common due to the compound’s low symmetry .
  • Hydrogen placement : Apply geometric constraints (e.g., AFIX in SHELXL) for water molecules .

Basic: What are the optimal storage conditions to maintain this compound stability?

Store in desiccated, airtight containers at -20°C (1–2 years) or -4°C (1–2 weeks). Avoid exposure to humidity, which promotes hydrolysis to PbO and HClO₄. Regularly inspect for discoloration or clumping, indicating degradation .

Advanced: How to address discrepancies between experimental and computational data in ligand interaction studies involving Lead(II) perchlorate?

Discrepancies often arise from incomplete solvation models or relativistic effects in Pb²⁺. Methodological solutions:

  • Relativistic DFT : Use ZORA or DKH approximations to account for Pb’s heavy-atom effects .
  • Solvent inclusion : Explicitly model water molecules in molecular dynamics (MD) simulations to match experimental EXAFS or NMR data .
  • Validation : Cross-check computational binding energies with isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

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Reactant of Route 1
Lead(II) perchlorate trihydrate
Reactant of Route 2
Lead(II) perchlorate trihydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.